molecular formula C16H20N2O4S B2879810 Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034407-82-2

Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2879810
CAS No.: 2034407-82-2
M. Wt: 336.41
InChI Key: BKRNNUDPDYMIBL-UHFFFAOYSA-N
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Description

Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzoyl group and the thioester linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1-(4-benzoyl)pyrrolidin-3-yl)thio)acetate: Lacks the acetamido group, which may affect its biological activity.

    Ethyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate: Similar structure but with an ethyl ester instead of a methyl ester, which may influence its reactivity and solubility.

Uniqueness

Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[1-(4-acetamidobenzoyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11(19)17-13-5-3-12(4-6-13)16(21)18-8-7-14(9-18)23-10-15(20)22-2/h3-6,14H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRNNUDPDYMIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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